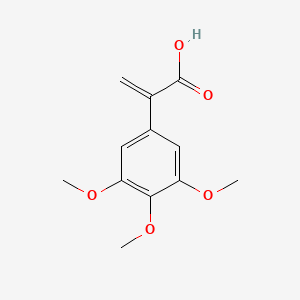

3,4,5-Trimethoxyphenylpropenoic acid

Description

Propriétés

Formule moléculaire |

C12H14O5 |

|---|---|

Poids moléculaire |

238.24 g/mol |

Nom IUPAC |

2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C12H14O5/c1-7(12(13)14)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6H,1H2,2-4H3,(H,13,14) |

Clé InChI |

KCELFCQMPPKLHK-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)C(=C)C(=O)O |

Origine du produit |

United States |

3,4,5-Trimethoxyphenylpropenoic Acid: Natural Sources, Isolation Methodologies, and Pharmacological Grounding

Executive Summary

3,4,5-Trimethoxyphenylpropenoic acid, universally recognized in pharmacognosy as 3,4,5-trimethoxycinnamic acid (TMCA) or O-methylsinapic acid, is a highly substituted phenylpropanoid. It serves as a privileged structural scaffold in modern drug discovery due to its broad spectrum of therapeutic functions. As a Senior Application Scientist, understanding the botanical origins, the causality behind its extraction methodologies, and its downstream pharmacological targets is critical for optimizing drug development pipelines. This whitepaper provides an in-depth technical guide on the natural sources of TMCA, the mechanistic rationale behind its isolation, and self-validating experimental protocols.

Botanical Origins and Natural Sources

While TMCA can be synthesized, its extraction from natural products remains vital for bioactivity-guided fractionation and the discovery of novel prodrug derivatives (such as complex sucrose esters and amides). TMCA is widely distributed across several medicinal plant genera[1]:

-

Polygalaceae (Polygala tenuifolia Willd.): The most prominent and historically significant source of TMCA. In P. tenuifolia (Radix Polygalae), TMCA exists both as a free acid and conjugated within complex oligosaccharide esters, such as 3,6′-disinapoyl sucrose[1].

-

Piperaceae (Piper species): TMCA and its amide derivatives (e.g., piplartine/piperlongumine) are frequently isolated from the roots and stems of Piper longum and Piper sarmentosum[1],[2].

-

Erythroxylaceae & Apocynaceae: TMCA esters are isolated as secondary metabolites in Erythroxylum pervillei and Rauwolfia species, often co-occurring with major alkaloids like reserpine[1].

Quantitative Data: Natural Sources & Bioactivities

The following table summarizes the quantitative pharmacological data associated with TMCA and its derivatives across various botanical sources.

| Source Organism | Plant Part | Extraction Solvent | Major Bioactivity / Target | IC50 / Effective Dose |

| Polygala tenuifolia | Roots | 70% Methanol | GABA | 10.0 - 100.0 μM (NO inhibition)[3] |

| Piper sarmentosum | Roots/Stems | Dichloromethane | HIF-2 Transcription Inhibition | 60.6 μM (HIF-2 EC50)[2] |

| Erythroxylum pervillei | Aerial parts | Chloroform / Methanol | Anticholinergic / Antiadrenergic | 30 μM |

Pharmacological Relevance: The "Why" Behind the Extraction

The drive to isolate TMCA is grounded in its potent neuroactive and anti-inflammatory properties.

-

Sedative and Anti-Stress Effects: TMCA acts as a GABA

receptor agonist. It specifically upregulates the expression of the -

Anti-Inflammatory Pathways: In lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 and BV2 microglia), TMCA significantly attenuates the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by directly downregulating the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[5],[3].

Diagram 2: Pharmacological pathways of TMCA mediating sedative and anti-inflammatory effects.

Isolation and Extraction Methodologies (Self-Validating Protocol)

The isolation of TMCA requires a multi-dimensional chromatographic approach to separate it from chemically similar phenylpropanoids, xanthones, and triterpenoid saponins. The following protocol details the bioactivity-guided fractionation of TMCA from P. tenuifolia, emphasizing the causality of each step and integrating in-process analytical checkpoints to ensure a self-validating system.

Phase 1: Solid-Liquid Extraction & Matrix Defatting

-

Step 1.1: Pulverize 3.0 kg of dried P. tenuifolia roots to a fine powder (40-mesh) to maximize the surface-area-to-volume ratio for solvent penetration[5].

-

Step 1.2: Extract the biomass using 70% aqueous methanol (v/v) at room temperature for 24 hours under ultrasonic agitation.

-

Causality: The selection of 70% aqueous methanol is not arbitrary; it balances the dielectric constant required to solubilize both the moderately non-polar free phenolic acids (like TMCA) and their highly polar sucrose ester prodrugs[5].

-

-

Step 1.3: Filter and concentrate the extract under reduced pressure to yield the crude methanolic extract (~1.0 kg).

-

Validation Checkpoint 1 (UPLC/Q-TOF MS): Before proceeding, subject a 2 µL aliquot of the crude extract to UPLC/Q-TOF MS. Confirm the presence of TMCA by monitoring the exact mass

at

Phase 2: Macroporous Resin Desalination

-

Step 2.1: Suspend the crude extract in distilled water and load it onto a Diaion HP-20 macroporous resin column[5].

-

Step 2.2: Elute with a gradient of

(from 0:10 to 10:0).-

Causality: Diaion HP-20, a styrene-divinylbenzene copolymer, utilizes van der Waals forces to trap hydrophobic aromatic rings. The initial water wash removes non-bioactive primary metabolites (salts, free sugars), while the intermediate methanol fractions (e.g., 60-80% MeOH) selectively elute the enriched phenylpropanoid fraction[5].

-

Phase 3: Size-Exclusion & Adsorption Chromatography

-

Step 3.1: Subject the target fraction to Sephadex LH-20 column chromatography, eluting isocratically with

(6:4 v/v)[5]. -

Step 3.2: Causality: In this specific solvent system, Sephadex LH-20 operates via a mixed-mode mechanism. It separates larger molecules via size-exclusion while selectively retarding TMCA through

interactions between the resin's cross-linked dextran matrix and TMCA's trimethoxyphenyl ring[5]. -

Validation Checkpoint 2 (TLC): Spot fractions on silica gel 60

TLC plates. Fractions exhibiting strong UV absorbance at 254 nm are pooled for final purification.

Phase 4: Preparative HPLC Isolation

-

Step 4.1: Inject the pooled sub-fractions into an ODS (C18) reverse-phase HPLC system[3].

-

Step 4.2: Elute using a mobile phase of Acetonitrile and Water containing 0.1% Formic Acid.

-

Causality: The formic acid suppresses the ionization of TMCA's carboxylic acid group, increasing its hydrophobicity and drastically improving peak resolution and symmetry on the non-polar C18 stationary phase[6].

-

-

Step 4.3: Collect the peak corresponding to TMCA to yield the pure compound (>98% purity).

Diagram 1: Multi-stage chromatographic isolation workflow for TMCA from P. tenuifolia roots.

References

Sources

- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4,5-Trimethoxycinnamic acid | CAS:90-50-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. UPLC/Q-TOF MS-Based Metabolomics and qRT-PCR in Enzyme Gene Screening with Key Role in Triterpenoid Saponin Biosynthesis of Polygala tenuifolia | PLOS One [journals.plos.org]

3,4,5-Trimethoxyphenylpropenoic Acid: Structural Dynamics, Synthesis, and Pharmacological Applications

A Technical Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as the backbone for entire classes of therapeutics. Among these, 3,4,5-trimethoxyphenylpropenoic acid —more commonly known as 3,4,5-trimethoxycinnamic acid (TMCA) —stands out as a highly privileged structure. Naturally occurring in the roots of Polygala tenuifolia and various Piper species, this compound provides a versatile foundation for synthesizing neuroactive, anti-inflammatory, and antineoplastic agents [1].

This guide provides an in-depth analysis of TMCA’s structural properties, details field-proven synthetic protocols, and explores the mechanistic rationale behind its broad pharmacological utility.

Structural and Physicochemical Profiling

The therapeutic versatility of TMCA is inextricably linked to its molecular architecture. The molecule consists of three distinct functional domains:

-

The 3,4,5-Trimethoxyphenyl Ring: This electron-rich moiety mimics the A-ring of natural products like colchicine and podophyllotoxin. The steric bulk and electron-donating nature of the three methoxy groups are critical for binding affinity to specific protein targets, such as tubulin.

-

The α,β-Unsaturated Alkene (Propenoic moiety): The trans (E) double bond acts as a rigid spacer and, importantly, as a Michael acceptor. This allows TMCA derivatives to form reversible or irreversible covalent bonds with nucleophilic cysteine residues on target proteins.

-

The Carboxylic Acid Group: While the free acid has limited membrane permeability, it serves as the primary synthetic handle for creating esters and amides (e.g., piperlongumine analogs) that possess superior pharmacokinetic profiles [2].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of TMCA, which are essential for predicting its behavior in formulation and synthesis [3].

| Property | Value |

| IUPAC Name | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |

| Common Name | 3,4,5-Trimethoxycinnamic acid (TMCA) |

| CAS Number | 90-50-6 |

| Molecular Formula | C12H14O5 |

| Molecular Weight | 238.24 g/mol |

| Melting Point | 126 – 128 °C |

| Topological Polar Surface Area (TPSA) | 65.0 Ų |

Synthetic Methodologies and Derivatization

To utilize TMCA in drug discovery, one must master both its de novo synthesis and its downstream derivatization. The protocols below are designed as self-validating systems; they include observable phenomena that confirm reaction progress, ensuring high-fidelity results.

Protocol A: De Novo Synthesis via Knoevenagel-Doebner Condensation

The most reliable method to synthesize TMCA with high E-stereoselectivity is the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid, utilizing a weak base catalyst [4].

Causality & Rationale: Pyridine acts as both the solvent and a base, while piperidine serves as a nucleophilic catalyst. The reaction proceeds via an iminium ion intermediate, facilitating the nucleophilic attack of malonic acid. The subsequent decarboxylation step is thermodynamically driven by heat, locking the alkene into the more stable trans (E) configuration.

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and malonic acid (3.0 eq) in anhydrous pyridine (approx. 2 mL per mmol of aldehyde).

-

Catalysis: Add a catalytic amount of piperidine (0.5 eq).

-

Reaction: Heat the mixture to 115 °C. Self-Validation Check: You will observe continuous effervescence. This is the evolution of CO2 gas, confirming that decarboxylation is actively occurring.

-

Completion: Maintain reflux until CO2 evolution completely ceases (typically 3–4 hours), indicating the consumption of the malonic acid intermediate.

-

Workup: Cool the mixture to room temperature and pour it into an ice-cold 1% HCl aqueous solution. The acidic environment neutralizes the pyridine and precipitates the free TMCA.

-

Purification: Filter the resulting colorless to pale-yellow solid, wash extensively with cold water and cyclohexane, and dry under a vacuum. Yields typically exceed 95% [4].

Protocol B: Activation and Amidation (Synthesis of Piperlongumine Analogs)

TMCA is frequently converted into its acyl chloride to synthesize highly active amides, such as analogs of the natural product piperlongumine [5].

Causality & Rationale: We utilize oxalyl chloride rather than thionyl chloride because the byproducts (CO, CO2, HCl) are all gaseous and easily removed under reduced pressure, leaving a clean acyl chloride intermediate without the need for aqueous workup, which would hydrolyze the product.

Step-by-Step Procedure:

-

Activation: Dissolve TMCA (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Reagent Addition: Add oxalyl chloride (2.0 - 5.0 eq) dropwise, followed by a catalytic drop of N,N-dimethylformamide (DMF). Self-Validation Check: Immediate, vigorous bubbling will occur as CO and CO2 are released.

-

Concentration: Stir at room temperature for 2 hours. Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield 3,4,5-trimethoxycinnamoyl chloride as a yellow solid.

-

Coupling: Dissolve the target amine or lactam (e.g., 5,6-dihydropyridin-2(1H)-one) in tetrahydrofuran (THF). Deprotonate with Sodium Hydride (NaH) at 0 °C, then add the acyl chloride dropwise [5].

-

Quenching: Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

Caption: Workflow for the synthesis and derivatization of TMCA.

Pharmacological Properties and Mechanisms of Action

The structural features of TMCA and its derivatives translate into profound biological activities. In drug development, TMCA is primarily utilized to target the central nervous system (CNS) and inflammatory pathways.

CNS Activity: GABA-A Receptor Modulation

In its un-derivatized form, TMCA acts as an active metabolite of Polygala tenuifolia extracts. Pharmacokinetic studies demonstrate that TMCA crosses the blood-brain barrier and acts as a positive allosteric modulator at the GABA-A/benzodiazepine receptor complex [1]. This provides the mechanistic basis for its sedative, anxiolytic, and anticonvulsant properties.

Anti-Inflammatory and Antineoplastic Activity (Piperlongumine Analogs)

When TMCA is derivatized into amides—specifically those possessing an α,β-unsaturated γ-butyrolactam or piperidone moiety—the resulting compounds exhibit potent anti-inflammatory and antineoplastic effects [2].

Mechanistically, the electrophilic α,β-unsaturated carbonyl system of these TMCA derivatives acts as a Michael acceptor. In cancer cells, this selectively depletes intracellular glutathione and inhibits the NF-κB pathway, leading to a massive accumulation of Reactive Oxygen Species (ROS) and subsequent apoptosis, while sparing healthy cells [5].

Caption: Molecular mechanisms of TMCA derivatives in inflammation and apoptosis.

Conclusion

3,4,5-Trimethoxyphenylpropenoic acid is far more than a simple building block; it is a pharmacophore that dictates the bioactivity of its derivatives. By understanding the causality behind its synthetic manipulation—such as the thermodynamic drivers of the Knoevenagel condensation and the stereoelectronic requirements of its Michael acceptor properties—researchers can rationally design next-generation therapeutics targeting neurodegenerative diseases, severe inflammation, and oncology.

References

-

"3,4,5-Trimethoxycinnamic acid - PubChem", National Institutes of Health (NIH). URL: [Link]

-

"Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives", National Institutes of Health (NIH). URL: [Link]

-

"Synthesis and biological evaluation of piperlongumine derivatives as potent anti-inflammatory agents", National Institutes of Health (NIH). URL: [Link]

-

"The promising potential of piperlongumine as an emerging therapeutics for cancer", Exploration Pub. URL: [Link]

-

"Modular Approach to 9-Monosubstituted Fluorene Derivatives Using MoV Reagents", AWS. URL: [Link]

Sources

- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of piperlongumine derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4,5-Trimethoxycinnamic acid | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. The promising potential of piperlongumine as an emerging therapeutics for cancer [explorationpub.com]

In-Depth Technical Guide: 3,4,5-Trimethoxyphenylpropanoic Acid (CAS 25173-72-2) & Its Propenoic Precursors

Executive Summary

In neuropharmacological drug development, the trimethoxyphenyl scaffold is a privileged structural motif. While often referred to interchangeably in literature due to their direct precursor-product relationship, it is critical from an application standpoint to distinguish between the unsaturated 3,4,5-trimethoxyphenylpropenoic acid (also known as 3,4,5-trimethoxycinnamic acid or TMCA, CAS 20329-98-0) and its saturated derivative, 3-(3,4,5-trimethoxyphenyl)propanoic acid (CAS 25173-72-2)[1]. Because the propanoic derivative is synthesized directly from the propenoic precursor and shares overlapping neuropharmacological targets, this whitepaper comprehensively evaluates the synthesis, structural-activity relationships (SAR), and experimental validation of this chemical class[2].

Chemical Identity & Quantitative Data

To ensure robust reproducibility in assay design, the physicochemical differences between the precursor and the target saturated analogue must be accounted for. Below is a comparative summary of their quantitative properties.

| Property | 3,4,5-Trimethoxyphenylpropenoic Acid (Precursor) | 3-(3,4,5-Trimethoxyphenyl)propanoic Acid (Target) |

| CAS Number | 20329-98-0 | 25173-72-2 |

| Chemical Formula | C12H14O5 | C12H16O5 |

| Molecular Weight | 238.24 g/mol | 240.25 g/mol |

| Structural Saturation | Unsaturated (Alkene) | Saturated (Alkane) |

| Melting Point | 125-128 °C | 100-104 °C |

| 5-HT1A Binding (IC50) | 7.6 μM | High Affinity (Derivative Dependent) |

| 5-HT2C Binding (IC50) | 2.5 μM | N/A |

Data sourced from [3] and [4].

Synthetic Methodology: Propenoic to Propanoic Acid

The conversion of the propenoic acid to the propanoic acid (CAS 25173-72-2) is typically achieved via catalytic transfer hydrogenation.

Workflow for microwave-assisted synthesis of CAS 25173-72-2 from its propenoic precursor.

Protocol 1: Microwave-Assisted Catalytic Transfer Hydrogenation

This protocol details the reduction of the alkene bond to yield the saturated propanoic acid, as adapted from established chemical procedures[5].

-

Step 1: Solubilization. Suspend 3,4,5-trimethoxycinnamic acid (0.72 g, 0.003 mol) and PdCl2 (55 mg, 0.31 mmol) in 6-10 mL of 10% NaOH solution.

-

Causality: The alkaline environment deprotonates the carboxylic acid, forming a water-soluble sodium salt. This homogenous aqueous dispersion ensures uniform dielectric heating during microwave irradiation.

-

-

Step 2: Hydrogen Source Addition. Perform a batchwise addition of 8-12 mL formic acid to the reaction flask.

-

Causality: Formic acid serves as an in situ hydrogen donor via catalytic decomposition over PdCl2. This circumvents the safety hazards, specialized equipment, and mass-transfer limitations associated with using pressurized H2 gas.

-

-

Step 3: Microwave Irradiation. Expose the mixture to microwave radiation for 3-5 minutes.

-

Causality: Microwave energy directly couples with the polar solvent molecules, rapidly superheating the mixture and drastically reducing the activation energy barrier for the reduction of the propenoic double bond.

-

-

Step 4: Isolation & Self-Validation. Evaporate the solvent and recrystallize the crude product using an ethyl acetate/hexane mixture.

-

Validation System: To confirm complete conversion and validate the protocol, perform 1H NMR analysis. The system is validated when the vinylic doublets (E-alkene protons) disappear entirely and are replaced by two distinct triplets at δ 2.70 and 2.92 ppm, confirming the formation of the saturated propanoic acid[5].

-

Pharmacological Profile & Mechanism of Action

The trimethoxyphenyl scaffold is a highly active pharmacophore. The unsaturated precursor (TMCA) is a known active metabolite of Polygala tenuifolia, acting as a potent GABA-A/Benzodiazepine receptor agonist. This interaction facilitates chloride ion influx, hyperpolarizing neurons to induce anti-seizure and sedative effects[4].

Derivatives of this scaffold, including its saturated propanoic analogues, exhibit high binding affinity to serotonergic receptors (5-HT1A and 5-HT2C)[4]. Activation of the 5-HT1A receptor triggers the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (pERK 1/2) in cortical neurons. This specific signaling cascade suppresses naloxone-induced morphine withdrawal syndromes, establishing the scaffold as a potent antinarcotic agent[6].

Dual pharmacological signaling pathways of the trimethoxyphenyl scaffold.

Experimental Protocols for Pharmacological Validation

To evaluate the antinarcotic and serotonergic potential of synthesized 3-(3,4,5-trimethoxyphenyl)propanoic acid derivatives, in vitro kinase assays must be strictly controlled.

Protocol 2: In Vitro 5-HT1A Receptor Binding & ERK Phosphorylation Assay

This protocol isolates the 5-HT1A-mediated MAPK pathway activation[6].

-

Step 1: Cell Culture Preparation. Culture primary cortical neuronal cells and treat the experimental cohort with 1 μM of the trimethoxyphenyl derivative.

-

Causality: Cortical neurons natively express high densities of 5-HT1A receptors, providing an accurate, translationally relevant physiological model for assessing neuropharmacological binding.

-

-

Step 2: Antagonist Control Application. Pre-treat a parallel control group of cells with WAY 100635 (a highly specific 5-HT1A receptor antagonist) prior to introducing the test compound.

-

Validation System: This step establishes a self-validating negative control loop. If the test compound's effects are genuinely mediated by 5-HT1A, WAY 100635 will completely block the downstream pERK elevation. This isolates the variable and proves receptor-specific causality[6].

-

-

Step 3: Western Blot Analysis. Lyse the cells, extract proteins, and quantify pERK 1/2 expression relative to total ERK via Western blotting.

-

Causality: 5-HT1A agonism triggers the MAPK pathway. Normalizing phosphorylated ERK (pERK) against total ERK ensures that the observed signal increase is due to actual kinase phosphorylation rather than an artifact of varied total protein expression or cell proliferation[6].

-

References

1.[4] "(E)-3,4,5-Trimethoxycinnamic acid (Synonyms: TMCA)" - MedChemExpress. 4 2.[2] "Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives" - PMC (NIH).2 3.[5] "3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2" - ChemicalBook. 5 4.[6] "Synthesis and Evaluation of a Series of 3,4,5-trimethoxycinnamic Acid Derivatives as Potential Antinarcotic Agents" - PubMed (NIH). 6 5.[1] "25173-72-2 | CAS DataBase" - ChemicalBook. 1 6.[3] "3-(3,4,5-Trimethoxyphenyl)propionic acid = 98 25173-72-2" - Sigma-Aldrich. 3

Sources

- 1. 25173-72-2 | CAS DataBase [m.chemicalbook.com]

- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(3,4,5-Trimethoxyphenyl)propionic acid = 98 25173-72-2 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]

- 6. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 3,4,5-Trimethoxyphenylpropenoic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for 3,4,5-Trimethoxyphenylpropenoic acid, also known as 3,4,5-Trimethoxycinnamic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, crucial for the unequivocal identification, structural elucidation, and purity assessment of this compound.

Introduction: The Molecular Profile

3,4,5-Trimethoxyphenylpropenoic acid is a derivative of cinnamic acid, a class of compounds widely found in the plant kingdom. The presence of the three methoxy groups on the phenyl ring significantly influences its electronic properties and, consequently, its chemical and biological activities. It serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents.[1] Accurate structural confirmation is the bedrock of any chemical research or development pipeline, and for this, IR and NMR spectroscopy are indispensable tools. This guide explains the characteristic spectral features of the title compound, providing a reliable reference for its identification.

Molecular Structure and Functional Groups

The structure of 3,4,5-Trimethoxyphenylpropenoic acid is characterized by several key functional groups: a carboxylic acid, a propenoic acid linker with a carbon-carbon double bond in the trans or (E) configuration, and a trisubstituted aromatic ring with methoxy groups at positions 3, 4, and 5.[2] Each of these groups gives rise to distinct signals in IR and NMR spectra, allowing for a comprehensive structural assignment.

Figure 1: Numbered structure of 3,4,5-Trimethoxyphenylpropenoic acid.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups, making it an excellent tool for qualitative analysis.

Experimental Protocol: FTIR-ATR

A robust and common method for obtaining an IR spectrum of a solid sample is using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the powdered 3,4,5-Trimethoxyphenylpropenoic acid is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The anvil is lowered to ensure firm contact between the sample and the crystal. The spectrum is typically recorded over a range of 4000–400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Interpretation of the IR Spectrum

The IR spectrum of 3,4,5-Trimethoxyphenylpropenoic acid displays several characteristic absorption bands that confirm its structure. These key peaks are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3200–2500 | O-H stretch | Carboxylic Acid | Broad, Strong |

| ~2950, ~2840 | C-H stretch | Methoxy (-OCH₃) | Medium |

| ~1685 | C=O stretch | Conjugated Carboxylic Acid | Strong, Sharp |

| ~1630 | C=C stretch | Alkene | Medium |

| ~1580, ~1500 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1250, ~1125 | C-O stretch | Aryl Ether | Strong |

| ~980 | =C-H bend | trans-Alkene (out-of-plane) | Strong |

Causality and Trustworthiness: The broadness of the O-H band from 3200-2500 cm⁻¹ is a classic diagnostic feature of a carboxylic acid dimer formed via intermolecular hydrogen bonding. The carbonyl (C=O) stretching frequency is found at a slightly lower wavenumber (~1685 cm⁻¹) than a saturated carboxylic acid (~1710 cm⁻¹) due to conjugation with both the alkene and the aromatic ring, which delocalizes the pi-electrons and weakens the C=O double bond character. The strong band around 980 cm⁻¹ is a highly reliable indicator of the trans stereochemistry of the double bond.[3] The presence of all these bands provides a self-validating spectral fingerprint for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrals in ¹H NMR, and the number and types of carbon signals in ¹³C NMR, a complete structural picture can be assembled.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Approximately 5-10 mg of 3,4,5-Trimethoxyphenylpropenoic acid is dissolved in ~0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

-

Reference Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 400 or 600 MHz). Standard pulse programs are used to obtain one-dimensional spectra.

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a wealth of information. The symmetry of the molecule simplifies the aromatic region, where the two protons at C2 and C6 are chemically equivalent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~12.1 | broad singlet | 1H | - | COH |

| 7.71 | doublet | 1H | 15.9 | Hβ |

| 6.79 | singlet | 2H | - | H2, H6 |

| 6.37 | doublet | 1H | 15.9 | Hα |

| 3.90 | singlet | 9H | - | 3x -OCH ₃ |

Interpretation:

-

Carboxylic Proton (H-acid): The highly deshielded signal around 12.1 ppm is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

-

Vinylic Protons (Hα, Hβ): The two doublets at 7.71 and 6.37 ppm correspond to the protons on the C=C double bond. The large coupling constant of J = 15.9 Hz is definitive proof of a trans relationship between these two protons.[4] Hβ is further downfield due to its proximity to the electron-withdrawing carboxylic acid group.

-

Aromatic Protons (H2, H6): The singlet at 6.79 ppm integrating to 2H confirms the symmetrical substitution of the aromatic ring.

-

Methoxy Protons (-OCH₃): The intense singlet at 3.90 ppm, integrating to 9H, is assigned to the three equivalent methoxy groups.[4]

Figure 2: ¹H-¹H coupling between vinylic protons Hα and Hβ.

¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to symmetry, the 12 carbons of the molecule produce only 8 distinct signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C9 (C=O) |

| ~153.5 | C3, C5 |

| ~147.0 | Cβ |

| ~140.0 | C4 |

| ~129.5 | C1 |

| ~115.5 | Cα |

| ~105.5 | C2, C6 |

| ~61.0, ~56.2 | -OCH₃ |

Interpretation:

-

Carbonyl Carbon (C9): The signal furthest downfield (~172.0 ppm) is assigned to the carbonyl carbon of the carboxylic acid.

-

Aromatic Carbons (C1-C6): The signals between ~154-105 ppm belong to the aromatic ring. The carbons bearing the electron-donating methoxy groups (C3, C4, C5) are the most deshielded, while the proton-bearing carbons (C2, C6) are the most shielded.

-

Vinylic Carbons (Cα, Cβ): The two signals at ~147.0 and ~115.5 ppm correspond to the alkene carbons.

-

Methoxy Carbons (-OCH₃): The two signals in the shielded region (~61.0 and ~56.2 ppm) are assigned to the methoxy carbons. The C4-methoxy is unique, while the C3- and C5-methoxy carbons are equivalent, resulting in two signals.[5]

Conclusion

The collective analysis of IR, ¹H NMR, and ¹³C NMR data provides a definitive and self-consistent structural confirmation of 3,4,5-Trimethoxyphenylpropenoic acid. The IR spectrum validates the presence of all key functional groups, while NMR spectroscopy provides a detailed map of the proton and carbon skeleton, confirming connectivity and stereochemistry. This guide serves as an authoritative reference for scientists, ensuring the accurate identification and quality control of this important chemical compound in research and industrial applications.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 735755, 3,4,5-Trimethoxycinnamic acid. Retrieved March 7, 2026, from [Link]

-

Wiley-VCH GmbH. (2025). 3,4,5-Trimethoxycinnamic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved March 7, 2026, from [Link]

-

NIST. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

-

FooDB. (2011). Showing Compound 3,4,5-Trimethoxycinnamic acid (FDB023019). Retrieved March 7, 2026, from [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0182743). Retrieved March 7, 2026, from [Link]

-

Natural Products Magnetic Resonance Database. (2025). Showing NP-Card for 3,4,5-Trimethoxycinnamic acid (NP0000110). Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95750, 3-(p-Methoxyphenyl)propionic acid. Retrieved March 7, 2026, from [Link]

-

NIST. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

-

MDPI. (2016). (E)-3-Methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone. Molbank. Retrieved March 7, 2026, from [Link]

Sources

- 1. 3,4,5-TRIMETHOXYCINNAMIC ACID | 20329-98-0 [chemicalbook.com]

- 2. 3,4,5-Trimethoxycinnamic acid | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3,4,5-Trimethoxycinnamic acid(90-50-6) 1H NMR [m.chemicalbook.com]

- 5. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]

Mass spectrometry analysis of 3,4,5-Trimethoxyphenylpropenoic acid

An In-depth Technical Guide on the Mass Spectrometry Analysis of 3,4,5-Trimethoxyphenylpropenoic Acid

Authored by a Senior Application Scientist

Foreword

3,4,5-Trimethoxyphenylpropenoic acid, widely known in scientific circles as sinapinic acid, is a cinnamic acid derivative of significant interest.[1] While it is extensively used as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for the analysis of proteins and peptides, its own analytical characterization is fundamental for quality control, metabolic studies, and as a reference standard in various applications.[2][3] This guide provides a comprehensive, technically-grounded framework for the mass spectrometry analysis of this compound, designed for researchers, scientists, and professionals in drug development.

I. Core Physicochemical Properties: The Foundation of Analytical Method Development

A robust analytical method is built upon a thorough understanding of the analyte's physicochemical properties. These characteristics dictate every aspect of the analysis, from sample preparation to mass spectrometric detection.

| Property | Value/Characteristic | Significance for Mass Spectrometry Analysis |

| Chemical Formula | C₁₁H₁₂O₅ | Defines the elemental composition. |

| Monoisotopic Molecular Weight | 224.068 g/mol | This is the precise mass used for accurate mass measurements in high-resolution mass spectrometry.[4] |

| Average Molecular Weight | 224.21 g/mol | [4] |

| Synonyms | Sinapinic acid, 3,5-Dimethoxy-4-hydroxycinnamic acid | Awareness of synonyms is crucial for comprehensive literature searches.[1][4] |

| Key Functional Groups | Carboxylic acid, Phenyl ring with two methoxy groups and one hydroxyl group | The acidic proton of the carboxylic acid group makes it highly suitable for negative ion mode electrospray ionization. The aromatic ring and its substituents determine the fragmentation pattern. |

| pKa | ~4.5 (estimated for the carboxylic acid) | The acidity of the molecule dictates that in solutions with a pH above 4.5, the deprotonated form will predominate, which is ideal for negative ion mode ESI. |

| Solubility | Soluble in methanol, acetonitrile, and water mixtures. | This provides flexibility in the selection of solvents for sample preparation and liquid chromatography mobile phases.[5] |

II. Strategic Sample Preparation: Ensuring Analytical Fidelity

The objective of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration. For 3,4,5-Trimethoxyphenylpropenoic acid, a straightforward dilution is often sufficient.

Protocol: Standard Dilution for Calibration

-

Primary Stock Solution: Accurately weigh a known quantity of high-purity 3,4,5-Trimethoxyphenylpropenoic acid and dissolve it in a suitable solvent, such as methanol or acetonitrile, to create a concentrated stock solution (e.g., 1 mg/mL).

-

Working Stock Solution: Dilute the primary stock solution with a solvent mixture that mirrors the initial mobile phase conditions of the liquid chromatography method (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create an intermediate working stock.

-

Calibration Curve Standards: Perform serial dilutions of the working stock solution to generate a series of calibration standards. The concentration range should encompass the expected concentration of the analyte in the samples to be analyzed.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the analytical run.

III. Chromatographic Separation: The Key to Specificity

Liquid chromatography (LC) is an essential precursor to mass spectrometry for complex samples, providing separation from matrix components and isomeric compounds. A reversed-phase approach is typically effective for 3,4,5-Trimethoxyphenylpropenoic acid.

| LC Parameter | Recommended Setting | Rationale and Expert Insights |

| Column | C18, 50-150 mm length, 2.1-4.6 mm internal diameter, <3 µm particle size | The C18 stationary phase provides excellent retention for moderately polar compounds like 3,4,5-Trimethoxyphenylpropenoic acid. Smaller particle sizes enhance peak efficiency and resolution. |

| Mobile Phase A | Water + 0.1% Formic Acid | The addition of a weak acid like formic acid suppresses the ionization of the carboxylic acid group, leading to better retention on the non-polar C18 stationary phase.[6] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent that provides good elution strength for this analyte. The consistent use of the acidic modifier in both mobile phases ensures a stable baseline. |

| Elution Mode | Gradient | A gradient elution, starting with a low percentage of organic mobile phase and gradually increasing, will provide a sharp peak shape and efficient elution. |

| Flow Rate | 0.2 - 0.6 mL/min for 2.1 mm ID columns | This flow rate is compatible with standard electrospray ionization sources. |

| Column Temperature | 30 - 40 °C | Maintaining a constant, elevated column temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |

| Injection Volume | 1 - 10 µL | The optimal injection volume depends on the sample concentration and the sensitivity of the mass spectrometer. |

IV. Mass Spectrometry: Detection and Structural Elucidation

The mass spectrometer provides sensitive detection and structural information. The choice of ionization technique and mode is paramount.

A. Ionization: Selecting the Right Tool

Caption: Decision workflow for ionization technique and polarity.

Expert Rationale:

-

Electrospray Ionization (ESI): ESI is the premier choice for polar molecules that are already ionized or can be easily ionized in solution.[7] Given the presence of the carboxylic acid group, 3,4,5-Trimethoxyphenylpropenoic acid is an ideal candidate for ESI.

-

Negative Ion Mode: Due to the acidic nature of the carboxylic acid, deprotonation to form the [M-H]⁻ ion is highly favorable, leading to a strong signal and excellent sensitivity in negative ion mode.[8][9] The expected m/z for the deprotonated molecule is 223.06.

-

Positive Ion Mode: While protonation to form [M+H]⁺ is possible, it is generally less efficient for carboxylic acids and would result in lower sensitivity.

B. Tandem Mass Spectrometry (MS/MS): Unveiling the Structure

Tandem mass spectrometry (MS/MS) is a powerful technique for structural confirmation and is essential for developing highly selective quantitative methods using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).[10][11]

Predicted Fragmentation Pathway (Negative Ion Mode)

Caption: Predicted fragmentation of deprotonated 3,4,5-Trimethoxyphenylpropenoic acid.

Mechanistic Insights:

-

Loss of Carbon Dioxide (CO₂): The neutral loss of 44 Da, corresponding to CO₂, is a hallmark fragmentation of deprotonated carboxylic acids.[12] This is typically the most abundant fragment ion and is therefore an excellent choice for a quantifier in SRM/MRM assays.

-

Loss of a Methyl Radical (CH₃): The loss of 15 Da from one of the methoxy groups is another plausible fragmentation pathway. This fragment can serve as a valuable qualifier ion to enhance the specificity of the assay.

Selected Reaction Monitoring (SRM) for Quantitative Analysis

For robust quantification, monitoring specific precursor-to-product ion transitions is the method of choice.

| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Role |

| 1 | 223.1 | 179.1 | Quantifier |

| 2 | 223.1 | 208.0 | Qualifier |

V. Data Interpretation and System Suitability

-

Qualitative Identification: The identity of 3,4,5-Trimethoxyphenylpropenoic acid in a sample is confirmed by the presence of a chromatographic peak at the expected retention time with both the quantifier and qualifier SRM transitions. The ratio of the qualifier to the quantifier should be consistent with that of an authentic standard.

-

Quantitative Analysis: A calibration curve is generated by plotting the peak area of the quantifier transition against the known concentrations of the calibration standards. The concentration of the analyte in unknown samples is then calculated from this curve.

-

System Suitability: Before and during an analytical run, system suitability tests should be performed. This includes injecting a standard solution to monitor retention time stability, peak shape, and instrument sensitivity.

VI. Conclusion

The mass spectrometric analysis of 3,4,5-Trimethoxyphenylpropenoic acid is a robust and reliable process when founded on the core principles of its chemistry. By leveraging a reversed-phase LC method coupled with electrospray ionization in negative ion mode and a well-defined SRM method, highly sensitive and selective analysis can be achieved. This guide provides the foundational knowledge and practical insights for developing and implementing such methods in a regulated and research-oriented environment.

VII. References

-

Bruker. (n.d.). Sinapinic acid, 1g. Bruker Store. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Sinapinic acid. In Wikipedia. Retrieved from [Link]

-

Kali, A., & Bano, M. (2004). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Journal of Chromatography A, 1041(1-2), 145-151.

-

Marcum, J. C., Lennes, E. E., & Kenttämaa, H. I. (2020). Losses of CO and CO2 upon collision-activated dissociation of substituted 2-methoxyphenoxides after methyl radical loss. Journal of the American Society for Mass Spectrometry, 31(11), 2269-2278.

-

Poisel, M., & Ligor, M. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(8), 2842-2849.

-

Salum, M. L., Schmidt De León, T., & Erra-Balsells, R. (2015). Easy protocol for making a good E-sinapinic acid matrix for neutral and sulfated carbohydrate MALDI-MS analysis. RSC Advances, 5(88), 71959-71966.

-

Kuhnert, N., Lopez-Sanchez, P., & Williamson, G. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-2018.

-

Ncube, E. N., Mhlongo, M. I., & Piater, L. A. (2018). MS spectra showing fragmentation patterns of cinnamic acid derivatives conjugated to nitrogen containing molecules. ResearchGate. Retrieved from [Link]

-

Marcum, J. C., Lennes, E. E., & Kenttämaa, H. I. (2020). Losses of CO and CO2 Upon Collision-Activated Dissociation of Substituted 2-Methoxyphenoxides After. OSTI.GOV. Retrieved from [Link]

-

Harvard University. (n.d.). Matrix Recipes. Harvard Center for Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sinapinic acid. PubChem. Retrieved from [Link]

-

Kuhnert, N., Lopez-Sanchez, P., & Williamson, G. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023, October 28). Collision-induced dissociation. In Wikipedia. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Sinapinic acid - Wikipedia [en.wikipedia.org]

- 2. store.bruker.com [store.bruker.com]

- 3. Easy protocol for making a good E-sinapinic acid matrix for neutral and sulfated carbohydrate MALDI-MS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Sinapinic acid | C11H12O5 | CID 1549091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 11. longdom.org [longdom.org]

- 12. researchgate.net [researchgate.net]

The Privileged Scaffold: Biological Activity and Therapeutic Potential of 3,4,5-Trimethoxyphenylpropenoic Acid Derivatives

As drug discovery pivots toward multi-target directed ligands, 3,4,5-trimethoxyphenylpropenoic acid—commonly known as 3,4,5-trimethoxycinnamic acid (TMCA)—has emerged as a highly privileged scaffold. Found naturally in medicinal plants like Polygala tenuifolia and Piper longum, TMCA and its ester/amide derivatives exhibit a remarkably broad pharmacological spectrum[1].

As an application scientist, I approach the TMCA scaffold not just as a chemical structure, but as a highly tunable pharmacophore. The true power of TMCA lies in its structural dichotomy: the highly lipophilic, electron-rich 3,4,5-trimethoxyphenyl ring ensures excellent membrane permeability and receptor pocket affinity, while the propenoic (α,β-unsaturated) linker acts as a reactive Michael acceptor. This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to harness TMCA derivatives in modern therapeutics.

Mechanistic Pharmacology & Structure-Activity Relationships (SAR)

The biological efficacy of TMCA derivatives is dictated by the precise functionalization of the carboxyl group (into esters or amides) and the integrity of the α,β-unsaturated double bond.

Oncology: Piperlongumine and ROS-Mediated Apoptosis

The most extensively studied TMCA amide is Piperlongumine (Piplartine), an alkaloid isolated from Piper longum[2]. Piperlongumine exhibits potent, highly selective cytotoxicity against cancer cells while sparing normal cells.

The Causality of Selectivity: Cancer cells operate under high basal levels of reactive oxygen species (ROS) and rely heavily on glutathione (GSH) to prevent oxidative stress. The two α,β-unsaturated imide functionalities in Piperlongumine act as electrophilic Michael acceptors. They covalently bind to the reactive cysteine residues of GSH and GSH-S-transferases. By acutely depleting GSH, Piperlongumine pushes cancer cells past the apoptotic ROS threshold, whereas healthy cells (with lower basal ROS) survive the depletion[2]. Furthermore, hybridizing Piperlongumine with Histone Deacetylase (HDAC) inhibitors has yielded compounds that synergistically induce DNA damage (γ-H2AX accumulation) in acute myeloid leukemia (AML) models[3].

Neuropharmacology: Sedative and Antinarcotic Effects

TMCA is an active metabolite in traditional medicines used for insomnia and epilepsy[1]. Synthetic modifications, particularly the creation of 3,4,5-trimethoxyphenyl acrylamides, have yielded potent antinarcotic agents. For example, specific aliphatic amine couplings to the TMCA scaffold demonstrate high binding affinities for serotonergic 5-HT1A receptors, effectively suppressing morphine withdrawal syndromes in murine models[4]. The trimethoxy motif mimics the steric and electronic properties of endogenous monoamines, allowing deep insertion into the orthosteric sites of CNS receptors.

Antiparasitic Efficacy: Trypanocidal Action

Recent developments have repurposed TMCA esters as potent trypanocidal agents against Trypanosoma cruzi (the causative agent of Chagas disease). Esters such as (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate induce severe mitochondrial damage and oxidative stress in the parasite[5]. The lipophilicity of the ester facilitates rapid penetration of the parasitic membrane, where host or parasite esterases subsequently hydrolyze it into active metabolites[5].

Quantitative Efficacy Data

To streamline comparative analysis, the following table synthesizes the in vitro efficacy of key TMCA derivatives across various biological targets.

| Compound Class / Derivative | Target / Cell Line | IC50 (µM) | Primary Mechanism of Action | Ref |

| Piperlongumine (Piplartine) | HeLa (Cervical Cancer) | ~2.0 - 5.0 | GSH depletion, ROS accumulation, G2/M arrest | [2] |

| TMCA-HDACi Hybrid (Scaffold 3-31) | U937 (Acute Myeloid Leukemia) | < 1.0 | Synergistic DNA damage, HDAC inhibition | [3] |

| TMCA Aliphatic Amide (1d-f) | 5-HT1A Receptor (In vivo proxy) | N/A (High Affinity) | 5-HT1A agonism, morphine withdrawal suppression | [4] |

| TMCA Furan-2-ylmethyl Ester | T. cruzi (Epimastigotes) | 28.21 ± 5.34 | Mitochondrial damage, oxidative stress | [5] |

| TMCA Quercetin-inspired Ester | P-gp (MDR Cancer Models) | Modulator at 1.0 | P-glycoprotein efflux pump inhibition | [1] |

Visualizing the Mechanisms

Mechanism of Piperlongumine-induced ROS accumulation and apoptosis in cancer cells.

Experimental Methodologies: Self-Validating Protocols

As researchers, we must ensure our workflows are robust and internally controlled. The following protocols detail the synthesis and biological evaluation of TMCA derivatives, emphasizing the causality behind each methodological choice.

Protocol A: Synthesis of TMCA Amides via HATU Coupling

To synthesize TMCA amides without compromising the α,β-unsaturated double bond, standard acid chloride methods are often too harsh and can lead to polymerization. We utilize HATU coupling, which provides high yields even with sterically hindered amines.

Step-by-Step Workflow:

-

Activation: Dissolve 1.0 eq of 3,4,5-trimethoxycinnamic acid in anhydrous DMF under an inert N2 atmosphere. Add 1.2 eq of HATU. Rationale: HATU forms an active highly reactive OAt ester, which is superior to standard carbodiimides for preventing epimerization.

-

Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is non-nucleophilic due to steric hindrance, ensuring it deprotonates the carboxylic acid without attacking the coupling reagent.

-

Amine Coupling: Dropwise add 1.1 eq of the target aliphatic/aromatic amine. Stir at room temperature for 4-6 hours.

-

Quenching & Extraction: Quench with saturated NaHCO3 to neutralize excess acid. Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF.

-

Validation: Purify via flash chromatography. Validate structural integrity using 1H-NMR. Critical Check: Ensure the vinylic protons (typically doublets around 6.5 and 7.5 ppm with a large coupling constant J ≈ 15.5 Hz) remain intact, confirming the trans (E) geometry was preserved.

Self-validating synthetic workflow for TMCA amide derivatives using HATU coupling.

Protocol B: High-Throughput ROS & Viability Assay (Self-Validating)

When testing TMCA derivatives (like Piperlongumine) for anticancer activity, it is critical to prove that cell death is causally linked to ROS generation, rather than off-target toxicity. This protocol uses a built-in rescue control.

Step-by-Step Workflow:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at

cells/well. Incubate overnight at 37°C, 5% CO2. -

Pre-treatment (The Validation Step): Treat half the wells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to drug exposure. Rationale: NAC is a potent ROS scavenger. If the TMCA derivative kills cells via ROS, NAC pre-treatment will rescue the cells, validating the mechanism.

-

Compound Dosing: Treat cells with serial dilutions of the TMCA derivative (0.1 µM to 50 µM). Incubate for 24 hours.

-

ROS Quantification: Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm). Rationale: DCFDA is deacetylated by cellular esterases and oxidized by ROS into highly fluorescent DCF.

-

Viability Readout: Perform a standard MTT or CellTiter-Glo assay to correlate ROS spikes with decreases in cell viability.

References[1] Zheng, Z., et al. "Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives." European Journal of Medicinal Chemistry (2019).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBCWzmpYwBJnhIqPkMXgWRuQyXHz8OSfsbVgUcJKH6YBTCtwKmnkusUeW_dmZqggqAOVt2DoSRgtaqYUhUbD5ZEHx6i30PB53PccgihLB8TAEYqVWzryFhYy6S26YuC7i467TwqRLz4AjE0CY=[4] Jung, et al. "Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents." Journal of Asian Natural Products Research (2009).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF64hur9g_XuI8_fsA_kjtVAOinoN-jhRwhOsQ-mbQNna2T6ABom7zbFnWK3BHDauXQKpWmU7lWJDHujVjKoDP35Pz63iq8A_w6CK6kVdGq_VqYHxMRsXPvOIkj5gzAWhUZBOEDpDjnuw9gEZlt9ziScvQRtCHUnK7X[2] Bezerra, D. P., et al. "The promising potential of piperlongumine as an emerging therapeutics for cancer." Exploration of Targeted Anti-tumor Therapy (2021).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeNvcFbvJZxqGTmI2LrnPZG5ZU7EkM5K5475iwoi9kCUVKTCIwp-c0tt1N4S7RV1SMW0zk9_yAieqEmuQVDZ9U-gOhV6zFX4IlDu--MLYZev2y1iVgYWT8m_FxYPF6a4ji_SpIdwFRoo88V3ObVPF3Me5Pg0A6[5] Silva, et al. "Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation." MDPI Molecules (2023).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHinWIcSJSw19ZiKt8TLXvNns_1vdGVTIDQbO6dEdMjciUyANV2r3e89xHteJPrgUbeZrEcYZiNwc4PqKzfedrJCQNuYX_prjirttKOuJizY8u7-vmHUAZJs8lH2OBPo06SjxjT[3] Liao, et al. "Synthesis and Antileukemic Activities of Piperlongumine and HDAC Inhibitor Hybrids against Acute Myeloid Leukemia Cells." Journal of Medicinal Chemistry (2016).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGvBWWBja6D3dj8AJTJPXfHODFcWcSiq6G_dtHq-CYa0HMEhF6gz6QzED6s-n_g1OPo7VL0St4DkyUs4ho850xgQMgq6SM-wBZhSmwwAQv5UL2qCW35rrzwmMLc3-ipctfW29367z7Ac-bZXQIC2MbyMcVXQ==

Sources

- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The promising potential of piperlongumine as an emerging therapeutics for cancer [explorationpub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation [mdpi.com]

3,4,5-Trimethoxyphenylpropenoic Acid (TMCA): A Technical Guide to Botanical Extraction, Pharmacological Mechanisms, and Therapeutic Potential

Executive Summary

3,4,5-Trimethoxyphenylpropenoic acid, universally recognized in pharmacognosy as 3,4,5-Trimethoxycinnamic acid (TMCA) , is a highly bioactive phenylpropanoid derivative. Characterized by a cinnamic acid backbone substituted with multiple methoxy groups, TMCA serves as a privileged structural scaffold in modern drug discovery 1. It is a primary active metabolite isolated from the roots of Polygala tenuifolia (Polygalaceae)—a botanical extensively utilized in traditional medicine for neurological disorders—and Fagonia cretica1, 2. This whitepaper provides an in-depth mechanistic analysis of TMCA's pharmacological pathways, a self-validating extraction protocol, and its potential as a precursor for novel therapeutics.

Pharmacological Mechanisms of Action

TMCA and its synthetic derivatives (esters and amides) exhibit a broad spectrum of bioactivities, driven by specific receptor affinities and intracellular signaling modulation.

-

Neuropharmacology and Sedation: TMCA operates as a potent agonist at the GABAA/BZ receptor complex, fundamentally altering sleep architecture by increasing non-rapid eye movement (NREM) sleep and reducing sleep latency 3. Furthermore, it exerts anti-stress effects by directly suppressing norepinephrine (NE) content in the locus coeruleus (LC), a mechanism critical for mitigating opiate withdrawal symptoms 4.

-

Antidepressant Activity: In vivo models demonstrate that TMCA upregulates the expression of the ΔFosB protein in the nucleus accumbens, correlating with significant antidepressant-like behavioral responses 5.

-

Anti-Tumor Pathways: Amide derivatives of TMCA, such as Piplartine (isolated from Piper plants), are potent modulators of the NF-κB and MAPK pathways. In cervical cancer (HeLa) and neuroblastoma (IMR-32) cell lines, these amides enforce cell cycle inhibition, arresting cells in the G2-M phase 1.

-

Anti-Parasitic Efficacy: Novel TMCA esters demonstrate pronounced trypanocidal activity against Trypanosoma cruzi. The mechanism of action is rooted in the induction of severe oxidative stress and subsequent mitochondrial membrane damage within the parasite 6.

Fig 1. Pharmacological pathways and derivative-specific mechanisms of TMCA.

Quantitative Bioactivity Profile

The following table synthesizes key quantitative and qualitative metrics regarding TMCA and its derivatives across various pharmacological targets:

| Compound Variant | Target / Pathway | Primary Bioactivity | Key Metric / Observation | Source |

| TMCA (Base) | GABAA/BZ Receptor | Sedative / Anti-seizure | Decreased sleep latency; Increased NREM sleep | [[3]]() |

| TMCA (Base) | Locus Coeruleus | Anti-stress | Suppression of norepinephrine (NE) content | 4 |

| Piplartine (Amide) | NF-κB, MAPK | Anti-tumor | Enforced G2-M phase cell cycle arrest (HeLa) | 1 |

| Compound 1e (Acrylamide) | 5-HT1A Receptor | Anti-narcotic | High binding affinity; Inhibits morphine withdrawal | 4 |

| Compound 11 (Ester) | Mitochondria | Trypanocidal | IC50 = 28.21 ± 5.34 μM (T. cruzi epimastigotes) | 6 |

Causality-Driven Extraction and Dereplication Protocol

To isolate TMCA with high fidelity from plant matrices (e.g., Polygala tenuifolia or Fagonia cretica), researchers must employ a protocol that minimizes thermal degradation while maximizing solvent-solute interactions. The following methodology is engineered as a self-validating system, ensuring structural integrity and high yield.

Fig 2. Causality-driven extraction and dereplication workflow for TMCA.

Step-by-Step Methodology:

Step 1: Matrix Preparation (Lyophilization & Pulverization)

-

Action: Flash-freeze the harvested plant roots and lyophilize to absolute dryness. Mechanically mill the dried biomass to a uniform particle size (<0.5 mm).

-

Causality: Complete water removal halts the activity of endogenous esterases that could degrade phenolic esters. Milling maximizes the surface-area-to-volume ratio, thermodynamically favoring rapid solvent penetration and solute dissolution.

Step 2: Ultrasonic-Assisted Extraction (UAE)

-

Action: Suspend 30 mg of the pulverized matrix in 1.5 mL of 80% Methanol (v/v). Subject the suspension to ultrasonic cavitation for 3 cycles of 8 minutes at room temperature 7.

-

Causality: An 80% methanolic solution provides the optimal dielectric constant to solubilize moderately lipophilic phenylpropanoids like TMCA while leaving highly polar, high-molecular-weight polysaccharides precipitated. Acoustic cavitation generates microbubbles that implode, mechanically disrupting rigid plant cell walls and accelerating mass transfer without the thermal degradation associated with traditional Soxhlet extraction.

Step 3: Cold Centrifugation & Phase Separation

-

Action: Centrifuge the extraction mixture at 10,000 × g for 10 minutes at 4°C. Collect the supernatant and concentrate under vacuum 7.

-

Causality: High-speed centrifugation rapidly pellets cellular debris. The 4°C temperature suppresses residual enzymatic activity and prevents the volatilization of the methanolic solvent, preserving the stoichiometric concentration of the extract.

Step 4: Self-Validating Dereplication via HPLC-ESI-MS/MS

-

Action: Resuspend the dried residue in 50% methanol. Analyze via HPLC coupled to an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS). Utilize a database-independent Mass Fragment Query Language (MFQL) script to identify phenylpropanoid acid derivatives (PhC6C3) 7.

-

Causality & Validation: Relying solely on chromatographic retention time is prone to false positives due to matrix interference. By monitoring specific precursor-to-product ion transitions (e.g., the sequential loss of methoxy groups characteristic of the 3,4,5-trimethoxyphenyl moiety), this analytical step self-validates the structural identity of TMCA against theoretical fragmentation patterns, ensuring absolute molecular confidence.

Chemical Synthesis and Derivatization

Beyond natural extraction, TMCA serves as a versatile precursor for synthesizing targeted therapeutics. The carboxyl group of TMCA is highly amenable to modification. Utilizing coupling agents such as DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or EDCI, medicinal chemists synthesize diverse TMCA esters and amides [[1]](). For example, coupling TMCA with aliphatic amines via the Wittig reaction yields 3,4,5-trimethoxyphenyl acrylamides, which demonstrate profound 5-HT1A receptor affinities and are being investigated for mitigating opiate withdrawal syndromes 4.

Conclusion

TMCA is not merely a botanical artifact; it is a dynamic, multifunctional pharmacophore. Its ability to modulate central nervous system receptors, induce targeted apoptosis in malignant cells, and disrupt parasitic mitochondria underscores its value in drug development. By employing rigorous, causality-driven extraction and derivatization protocols, researchers can fully harness the therapeutic potential of this remarkable phenylpropanoid.

References

- Title: 3,4,5-Trimethoxycinnamic acid | GABA Receptor agonist | CAS 90-50-6 Source: Selleck Chemicals URL

- Title: Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)

- Title: Antidepressant Potential of Cinnamic Acids: Mechanisms of Action and Perspectives in Drug Development Source: MDPI URL

- Title: Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents Source: Taylor & Francis URL

- Title: Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation Source: MDPI URL

- Title: Dereplication of plant phenolics using a mass-spectrometry database independent method Source: NIH URL

- Title: The Effect of Fagonia cretica on Inflammation Induced by Hyperhomocysteinemia and Antioxidant Activities: HPLC Analysis Source: Chiang Mai University Journal of Natural Sciences URL

Sources

- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]

- 3. selleckchem.com [selleckchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Antidepressant Potential of Cinnamic Acids: Mechanisms of Action and Perspectives in Drug Development [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Dereplication of plant phenolics using a mass-spectrometry database independent method - PMC [pmc.ncbi.nlm.nih.gov]

The Antileishmanial Potential of 3-(3,4,5-Trimethoxyphenyl) Propanoic Acid: A Technical Whitepaper

Executive Summary

The rising incidence of Leishmaniasis, coupled with the severe toxicity and growing resistance profiles of first-line treatments (e.g., pentavalent antimonials and amphotericin B), necessitates the discovery of novel antileishmanial scaffolds. Natural products derived from the Amazonian biodiversity offer a rich repository of bioactive molecules. Among these, 3-(3,4,5-trimethoxyphenyl) propanoic acid (TMPP) , isolated from the fruits of Piper tuberculatum Jacq., has emerged as a structurally compelling lead compound.

This technical guide provides an in-depth analysis of TMPP’s antileishmanial potential, detailing the mechanistic rationale behind the trimethoxyphenyl pharmacophore, the self-validating experimental protocols required for its isolation and evaluation, and its future trajectory in neglected tropical disease (NTD) drug development.

Pharmacological Context: The Trimethoxyphenyl (TMP) Scaffold

The genus Piper is pantropically distributed and widely recognized in ethnobotany and pharmacognosy for yielding potent secondary metabolites. The extraction of Piper tuberculatum fruits specifically yields TMPP, a compound characterized by its 3,4,5-trimethoxyphenyl ring attached to a propanoic acid tail 1[1].

In medicinal chemistry, the TMP moiety is a "privileged scaffold." It is highly lipophilic, allowing for excellent membrane penetration, and is structurally analogous to the A-ring of colchicine. This structural homology is the foundation of its potent biological activity against rapidly dividing eukaryotic cells, including kinetoplastid parasites.

Mechanistic Insights: The Dual-Action Hypothesis

The antileishmanial efficacy of TMPP is driven by a dual-action mechanism that targets both the structural integrity and the bioenergetic pathways of the parasite.

A. Microtubule Destabilization via Tubulin Binding

In Leishmania species,

B. Mitochondrial Bioenergetic Collapse

Compounds containing the TMP moiety, including related synthetic chalcones, have been shown to induce severe ultrastructural alterations in Leishmania mitochondria 4[4]. TMPP disrupts the parasite's respiratory chain by inhibiting key mitochondrial dehydrogenases (such as fumarate reductase). This enzyme inhibition triggers a collapse in ATP production and induces the overproduction of Reactive Oxygen Species (ROS), culminating in an apoptosis-like cell death.

Mechanistic pathway of TMPP inducing Leishmania death via tubulin and mitochondrial disruption.

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the isolation of TMPP and its subsequent in vitro evaluation must follow a strict, self-validating workflow. The following protocol explains not just the steps, but the physicochemical causality behind each action.

Phase 1: Extraction and Purification

-

Biomass Preparation: Dry and powder 1.5 kg of Piper tuberculatum fruits. Causality: Drying prevents aqueous hydrolysis of secondary metabolites, while powdering maximizes the surface area for solvent penetration.

-

Solvent Extraction: Extract with 95% EtOH (3x 1.0 L). Causality: 95% EtOH is an optimal broad-spectrum solvent that captures both polar and moderately non-polar phenolic compounds 1[1].

-

Delipidation: Concentrate the extract and partition with n-hexane. Causality: n-hexane selectively strips away highly lipophilic waxes and chlorophylls that would otherwise clog chromatography columns and mask bioactivity.

-

Enrichment: Partition the remaining extract with Ethyl Acetate (EtOAc). Causality: EtOAc selectively enriches the fraction with phenolic acids (like TMPP), leaving highly polar sugars and tannins in the aqueous phase.

-

Chromatography: Re-chromatograph the active fraction on silica gel using an n-hexane/EtOAc (4:6) gradient to yield purified TMPP.

Phase 2: Self-Validating In Vitro Assay

-

Stock Preparation: Dilute 10 mg of purified TMPP in 2000 µL of 20% Dimethyl Sulfoxide (DMSO) in Phosphate Buffer Solution (PBS) 1[1]. Causality: The lipophilic TMP ring makes TMPP poorly soluble in water; 20% DMSO ensures complete solubilization without precipitation.

-

Parasite Harvest: Cultivate Leishmania amazonensis (PH8 strain) and harvest on the 5th day of growth. Causality: The 5th day corresponds to the stationary phase, where promastigotes differentiate into metacyclic forms—the highly infective phenotype responsible for mammalian infection. Testing against this specific phase ensures clinical relevance.

-

Assay Execution & Validation:

-

Test Wells: Treat promastigotes with TMPP at concentrations ranging from 6.25 to 1600 µg/mL.

-

Positive Control: Amphotericin B (Validates the inherent susceptibility of the PH8 strain).

-

Negative Control: PBS with <1% DMSO (Validates that parasite mortality is driven by TMPP, not solvent toxicity).

-

-

Incubation & Analysis: Incubate for 24, 48, 72, and 96 hours. Assess viability via hemocytometer counting and MTT assay to determine the IC50.

Step-by-step experimental workflow for the isolation and in vitro evaluation of TMPP.

Quantitative Data & Pharmacokinetics

The in vitro evaluation of TMPP against L. amazonensis promastigotes demonstrates a clear dose-dependent leishmanicidal effect 1[1]. The quantitative parameters of the assay are summarized below:

| Parameter | Experimental Value / Condition |

| Target Organism | Leishmania amazonensis (PH8 strain) |

| Parasite Phase | Stationary (Metacyclic Promastigotes) |

| Assay Concentrations | 1600, 800, 400, 200, 100, 50, 25, 12.5, 6.25 µg/mL |

| Incubation Time Points | 24h, 48h, 72h, 96h |

| Calculated IC50 | 145 µg/mL |

| Vehicle Toxicity Threshold | < 1% DMSO in final well volume |

While an IC50 of 145 µg/mL indicates moderate intrinsic activity, the true value of TMPP lies in its role as a highly druggable starting scaffold. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for TMP-based compounds generally indicate favorable physicochemical profiles, high membrane permeability, and strong spontaneous ground-state association with human serum albumin (HSA) 3[3].

Future Perspectives in Drug Development

The moderate IC50 of native TMPP suggests that while the raw botanical extract is biologically active, synthetic optimization is required for clinical translation.

Future drug development should focus on structural hybridization . By coupling the 3-(3,4,5-trimethoxyphenyl) moiety with other known antileishmanial pharmacophores—such as 1,2,4-oxadiazoles or chalcone derivatives—researchers can drastically increase binding affinity to the colchicine site. Literature indicates that such synthetic optimizations of the TMP scaffold can push the IC50 from the moderate range (145 µg/mL) down to the highly potent low-micromolar range (e.g., 0.6 to 12.2 µM) against both promastigote and amastigote forms 3[3].

Subsequent phases must transition from in vitro promastigote assays to intracellular amastigote macrophage models, followed by in vivo murine models of cutaneous leishmaniasis, to fully validate the therapeutic index of TMPP derivatives.

References

-

Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq. Source: Semantic Scholar (Revista Brasileira de Farmacognosia) URL:1

-

Ultrastructural and morphological changes in Leishmania (Viannia) braziliensis treated with synthetic chalcones Source: ResearchGate URL:4

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines Source: MDPI URL:3

-

Potential therapeutic targets shared between leishmaniasis and cancer Source: PMC (National Institutes of Health) URL:2

Sources

Unveiling the Pharmacological Landscape of 3,4,5-Trimethoxyphenylpropenoic Acid (TMCA): A Technical Whitepaper

Executive Summary & Chemical Identity

3,4,5-Trimethoxyphenylpropenoic acid, universally recognized in pharmacological literature as 3,4,5-trimethoxycinnamic acid (TMCA) , is a multi-methoxylated cinnamic acid derivative. Originally identified as a primary bioactive constituent in the roots of Polygala tenuifolia Willd (Onji)[1], TMCA has transcended its traditional medicine origins to become a highly privileged structural scaffold in modern drug discovery[2].

As an application scientist, I approach TMCA not merely as a static compound, but as a dynamic molecular tool. Its low polarity and high lipophilicity grant it rapid oral absorption and excellent blood-brain barrier (BBB) permeability[3], making it a prime candidate for central nervous system (CNS) therapeutics. This whitepaper deconstructs the core pharmacodynamics of TMCA, providing field-proven, self-validating methodologies for researchers looking to leverage this molecule in preclinical development.

Core Pharmacodynamics: The Neuro-Axis

The therapeutic versatility of TMCA is rooted in its pleiotropic interactions within the CNS. Rather than acting as a blunt instrument, TMCA modulates specific receptor networks to achieve its sedative, cognitive-enhancing, and anti-stress effects.

GABAAergic Modulation and Sleep Architecture

TMCA acts as an orally active and potent agonist at the GABAA/benzodiazepine (BZ) receptor complex[4]. Unlike traditional benzodiazepines that may cause widespread receptor downregulation, TMCA specifically increases the expression of the γ-subunit of the GABAA receptor and upregulates glutamic acid decarboxylase 65 (GAD65) without altering α- or β-subunit levels[5]. This targeted modulation increases intracellular chloride (Cl-) influx, significantly prolonging total sleep time and enhancing non-rapid eye movement (NREM) sleep architectures[6].

Synaptic Plasticity: The PKA/AMPA Pathway

Beyond sedation, TMCA exhibits paradoxical cognitive-enhancing properties. Recent electrophysiological data reveals that TMCA enhances hippocampal long-term potentiation (LTP)[7]. The mechanism is strictly dependent on Protein Kinase A (PKA) activation, which subsequently phosphorylates the GluA1 subunit of calcium-permeable AMPA receptors. This phosphorylation drives the synaptic trafficking of GluA1 (without affecting GluA2), directly strengthening synaptic efficacy[7].

Monoaminergic Regulation and Anti-Stress Activity

TMCA demonstrates profound anti-stress effects by directly antagonizing the corticotropin-releasing hormone (CRH) axis. Intracerebroventricular (ICV) injection of CRH typically induces a massive release of norepinephrine (NE) in the locus coeruleus (LC), triggering hyperarousal and stress phenotypes. TMCA administration effectively suppresses this CRH-induced NE hypersecretion, restoring baseline arousal levels[1]. Furthermore, TMCA exhibits antidepressant-like activity by upregulating ΔFosB protein expression in the nucleus accumbens[8].

Pharmacological signaling pathways of TMCA mediating neuroprotection and cognitive enhancement.

Quantitative Pharmacological Data

To facilitate comparative analysis for drug development professionals, the core binding affinities and modulatory metrics of TMCA are summarized below.

| Target / Receptor | Activity Type | Quantitative Value / Effect | Reference |